(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4. The purity is usually 95%.
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Scientific Research Applications
Cyclization and Synthesis of Heterocycles
The study of intramolecular cyclization processes involving compounds with furan and thiophene rings, such as (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide, has led to the development of diverse heterocyclic systems. These processes are critical for synthesizing compounds with potential applications in pharmaceuticals and materials science. For instance, the cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates results in the formation of dihydrothiopyrano[3,4-b]furans and related structures, highlighting the versatility of furan and thiophene derivatives in chemical synthesis (Pevzner, 2021).
Enantioselective Synthesis
The application of marine and terrestrial fungi in the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide illustrates the compound's role in producing enantiomerically enriched molecules. This process is significant for the synthesis of bioactive compounds with specific stereochemistry, which is crucial for their biological activity and interaction with biological targets (Jimenez et al., 2019).
Supramolecular Chemistry
Studies on the crystal packing of furan/thiophene carboxamide compounds provide insights into the supramolecular effects of aromaticity. These investigations are foundational for designing materials with specific optical, electronic, or mechanical properties. The differences in π-π interactions and hydrogen bonding patterns based on the aromatic system (furan vs. thiophene) can influence the material's overall characteristics and functionality (Rahmani et al., 2016).
Antimicrobial Activity
The synthesis and characterization of novel chitosan Schiff bases derived from heterocyclic moieties, including furan and thiophene derivatives, underscore the potential antimicrobial applications of these compounds. Evaluating their biological activity against various microbial strains can lead to the development of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria (Hamed et al., 2020).
Molecular Modeling and Antioxidant Potential
Catalytic synthesis and subsequent molecular modeling studies of chalcone derivatives incorporating this compound highlight the compound's utility in producing antioxidants. These studies provide a framework for understanding the molecular basis of antioxidant activity and guide the design of molecules with enhanced ability to neutralize free radicals, which is essential for addressing oxidative stress-related diseases (Prabakaran et al., 2021).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-17(6-5-15-3-1-9-21-15)18(13-16-4-2-12-22-16)14-7-10-20-11-8-14/h1-6,9,12,14H,7-8,10-11,13H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYOWVCLPNJJJG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.